molecular formula C16H16N2O2S B2666668 N-(1-acetyl-1,2,3,4-tetrahydroquinolin-7-yl)thiophene-2-carboxamide CAS No. 898464-98-7

N-(1-acetyl-1,2,3,4-tetrahydroquinolin-7-yl)thiophene-2-carboxamide

Cat. No.: B2666668
CAS No.: 898464-98-7
M. Wt: 300.38
InChI Key: XUBBODZPRAUWRN-UHFFFAOYSA-N
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Description

N-(1-acetyl-1,2,3,4-tetrahydroquinolin-7-yl)thiophene-2-carboxamide is a synthetic organic compound that belongs to the class of heterocyclic compounds. It features a tetrahydroquinoline moiety linked to a thiophene ring via a carboxamide group. This compound is of interest due to its potential biological activities and applications in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1-acetyl-1,2,3,4-tetrahydroquinolin-7-yl)thiophene-2-carboxamide typically involves the following steps:

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for the Pictet-Spengler reaction and automated systems for the coupling step to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

N-(1-acetyl-1,2,3,4-tetrahydroquinolin-7-yl)thiophene-2-carboxamide can undergo various chemical reactions, including:

    Oxidation: The tetrahydroquinoline moiety can be oxidized to form quinoline derivatives.

    Reduction: The carboxamide group can be reduced to form amine derivatives.

    Substitution: The thiophene ring can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic conditions.

    Reduction: Lithium aluminum hydride or sodium borohydride can be used under anhydrous conditions.

    Substitution: Electrophilic reagents such as bromine or chlorinating agents can be used under controlled temperatures.

Major Products

    Oxidation: Quinoline derivatives.

    Reduction: Amine derivatives.

    Substitution: Halogenated thiophene derivatives.

Scientific Research Applications

N-(1-acetyl-1,2,3,4-tetrahydroquinolin-7-yl)thiophene-2-carboxamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of N-(1-acetyl-1,2,3,4-tetrahydroquinolin-7-yl)thiophene-2-carboxamide involves its interaction with specific molecular targets:

Comparison with Similar Compounds

Similar Compounds

    1-acetyl-1,2,3,4-tetrahydroquinoline: Shares the tetrahydroquinoline moiety but lacks the thiophene ring.

    Thiophene-2-carboxamide: Contains the thiophene ring and carboxamide group but lacks the tetrahydroquinoline moiety.

Uniqueness

N-(1-acetyl-1,2,3,4-tetrahydroquinolin-7-yl)thiophene-2-carboxamide is unique due to the combination of the tetrahydroquinoline and thiophene moieties, which may confer distinct biological activities and chemical properties compared to its individual components .

Properties

IUPAC Name

N-(1-acetyl-3,4-dihydro-2H-quinolin-7-yl)thiophene-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16N2O2S/c1-11(19)18-8-2-4-12-6-7-13(10-14(12)18)17-16(20)15-5-3-9-21-15/h3,5-7,9-10H,2,4,8H2,1H3,(H,17,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XUBBODZPRAUWRN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)N1CCCC2=C1C=C(C=C2)NC(=O)C3=CC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

300.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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